![molecular formula C17H17FN2O2S B2745545 N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea CAS No. 338963-02-3](/img/structure/B2745545.png)
N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
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Description
N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea (NBEH-FBT) is an organic compound used in various research applications. It is a versatile compound that has a wide range of applications in scientific research due to its unique properties. It is used in a variety of fields such as in organic synthesis, material science, and biochemistry.
Scientific Research Applications
Synthesis and Structural Characterization
Thiourea derivatives are synthesized through various chemical reactions, providing a foundation for understanding their chemical properties and potential applications. Saeed et al. (2010) discuss the synthesis and characterization of a thiourea species with a benzamide moiety, offering insights into its crystal structure and vibrational properties through X-ray diffraction and spectroscopy techniques (Saeed, Erben, Abbas, & Flörke, 2010). Similarly, Abosadiya, Anouar, and Yamin (2019) present the synthesis of substituted benzoylthiourea derivatives, characterized by X-ray, FT-IR, NMR, and UV–Vis spectroscopy, highlighting their structural features and potential for further investigation (Abosadiya, Anouar, & Yamin, 2019).
Antioxidant Activity and Biological Evaluation
Some thiourea derivatives exhibit significant antioxidant activities, suggesting their potential in mitigating oxidative stress-related damages. Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives, demonstrating their free radical scavenging activity in vitro and ex vivo, which could be relevant for applications in reducing oxidative stress (Cabrera-Pérez et al., 2016).
Molecular Docking Studies
Thiourea derivatives are also explored for their potential interactions with biological molecules, providing insights into their mechanism of action at the molecular level. Hussain et al. (2020) discuss the synthesis of thiourea derivatives with triphenylphosphine, their characterization, and their interaction with DNA and proteins through molecular docking studies, suggesting their utility in understanding molecular interactions and designing targeted therapies (Hussain et al., 2020).
Applications in Catalysis and Material Science
properties
IUPAC Name |
4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-8-6-13(7-9-14)16(22)20-17(23)19-15(11-21)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJCNQYAGUEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329545 |
Source
|
Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50086421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338963-02-3 |
Source
|
Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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